N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine
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Overview
Description
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of substituted pyrrolidines This compound is characterized by the presence of a 4-chlorobenzyl group and a cyclopropylmethyl group attached to the nitrogen atom of a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through alkylation reactions using cyclopropylmethyl bromide and a strong base.
Industrial Production Methods
Industrial production methods for N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and cyclopropylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrrolidin-3-amine: Lacks the chlorobenzyl and cyclopropylmethyl groups, resulting in different chemical and biological properties.
N-(4-Methylbenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine: Similar structure but with a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to the presence of both the 4-chlorobenzyl and cyclopropylmethyl groups, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
820984-41-6 |
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Molecular Formula |
C15H21ClN2 |
Molecular Weight |
264.79 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H21ClN2/c16-14-5-3-13(4-6-14)11-18(10-12-1-2-12)15-7-8-17-9-15/h3-6,12,15,17H,1-2,7-11H2 |
InChI Key |
FUZSMIJJJAZMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNC3 |
Origin of Product |
United States |
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